molecular formula C8H10BrNO2 B13613615 Hydroxylamine, O-(5-bromo-2-methoxybenzyl)- CAS No. 23993-41-1

Hydroxylamine, O-(5-bromo-2-methoxybenzyl)-

Cat. No.: B13613615
CAS No.: 23993-41-1
M. Wt: 232.07 g/mol
InChI Key: CHONYXOIGVXXGW-UHFFFAOYSA-N
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Description

Hydroxylamine, O-(5-bromo-2-methoxybenzyl)- is a chemical compound with the molecular formula C8H10BrNO2 It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 5-bromo-2-methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxylamine, O-(5-bromo-2-methoxybenzyl)- typically involves the reaction of hydroxylamine with 5-bromo-2-methoxybenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a solvent like ethanol or methanol and are conducted at room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for Hydroxylamine, O-(5-bromo-2-methoxybenzyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nucleophilic substitution reaction, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Hydroxylamine, O-(5-bromo-2-methoxybenzyl)- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: It can be reduced to amines or other reduced forms.

    Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Hydroxylamine, O-(5-bromo-2-methoxybenzyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modifying biological molecules and studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Hydroxylamine, O-(5-bromo-2-methoxybenzyl)- involves its interaction with various molecular targets. It can act as a nucleophile, participating in nucleophilic substitution reactions. The compound can also form covalent bonds with biological molecules, potentially altering their function. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Hydroxylamine, O-(5-bromo-2-methoxybenzyl)- can be compared with other hydroxylamine derivatives:

    Hydroxylamine, O-benzyl-: Lacks the bromine and methoxy groups, resulting in different reactivity and applications.

    Hydroxylamine, O-(2-methoxybenzyl)-:

    Hydroxylamine, O-(5-chloro-2-methoxybenzyl)-: Chlorine instead of bromine, leading to variations in reactivity and applications.

Properties

CAS No.

23993-41-1

Molecular Formula

C8H10BrNO2

Molecular Weight

232.07 g/mol

IUPAC Name

O-[(5-bromo-2-methoxyphenyl)methyl]hydroxylamine

InChI

InChI=1S/C8H10BrNO2/c1-11-8-3-2-7(9)4-6(8)5-12-10/h2-4H,5,10H2,1H3

InChI Key

CHONYXOIGVXXGW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)CON

Origin of Product

United States

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